molecular formula C24H22ClN3O4 B11560589 3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide

3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide

Cat. No.: B11560589
M. Wt: 451.9 g/mol
InChI Key: DOGUNPXGBQKUQF-YSMPRRRNSA-N
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Description

3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide typically involves multiple steps, including the formation of intermediate compounds The process often begins with the preparation of the benzyloxy and methoxybenzylidene intermediates, followed by their coupling with hydrazine derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, including solvent recycling and waste minimization, is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide include:

    Benzylidene derivatives: Compounds with similar benzylidene moieties.

    Hydrazinyl derivatives: Compounds containing hydrazinyl groups.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22ClN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C24H22ClN3O4/c1-31-22-12-18(10-11-21(22)32-16-17-6-3-2-4-7-17)15-26-28-24(30)14-23(29)27-20-9-5-8-19(25)13-20/h2-13,15H,14,16H2,1H3,(H,27,29)(H,28,30)/b26-15-

InChI Key

DOGUNPXGBQKUQF-YSMPRRRNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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